molecular formula C17H17N3O4S2 B2391100 N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1421468-59-8

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2391100
CAS No.: 1421468-59-8
M. Wt: 391.46
InChI Key: JZFHAJPIPUVADP-UHFFFAOYSA-N
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Description

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazole ring can produce thiazolidines.

Scientific Research Applications

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and thiazole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)propionamide
  • N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities due to variations in the acetamide group.

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-11-16(25-17(19-11)15-4-3-9-24-15)10-18-26(22,23)14-7-5-13(6-8-14)20-12(2)21/h3-9,18H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHAJPIPUVADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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